molecular formula C16H14N4OS B15081364 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B15081364
M. Wt: 310.4 g/mol
InChI Key: KDKVPKLISZJNRH-LICLKQGHSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of Acetohydrazide: The sulfanyl-substituted benzimidazole is then reacted with hydrazine hydrate to form the acetohydrazide intermediate.

    Condensation with Benzaldehyde: Finally, the acetohydrazide intermediate is condensed with benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Protein Binding: It can bind to proteins, altering their function and activity.

    Pathways Involved: The compound may affect cellular pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (2-chloro-benzylidene)-hydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (2-bromo-benzylidene)-hydrazide

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of the phenylmethylidene group, which may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-benzylideneamino]acetamide

InChI

InChI=1S/C16H14N4OS/c21-15(20-17-10-12-6-2-1-3-7-12)11-22-16-18-13-8-4-5-9-14(13)19-16/h1-10H,11H2,(H,18,19)(H,20,21)/b17-10+

InChI Key

KDKVPKLISZJNRH-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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